molecular formula C14H14N2O4 B2559465 N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1903540-04-4

N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2559465
M. Wt: 274.276
InChI Key: LHPWQKXMSZDICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Isoxazoles can be synthesized through various methods. One of the main methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The isoxazole ring contains a labile N–O bond capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Enzyme Inhibition

Isoxazole-containing compounds, including those structurally related to "N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide," have shown potent inhibitory activity against various human carbonic anhydrase isoforms. These enzymes are involved in critical physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma and neuropathic pain. For instance, derivatives synthesized from benzenesulfonamide and isoxazole have exhibited excellent inhibition against human carbonic anhydrase II, a target for antiglaucoma drugs, and human carbonic anhydrase VII, a target for anti-neuropathic pain treatments (C. Altug et al., 2017).

Antimicrobial Activity

Another application of isoxazole and benzothiazole derivatives is in the development of novel antibacterial agents. For example, specific analogs have shown promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells. This suggests potential for these compounds in treating bacterial infections (M. Palkar et al., 2017).

Antitumor and Antiviral Activities

Research on benzothiazole and benzoxazole derivatives has also identified compounds with antitumor and antiviral activities. Some synthesized compounds were tested and showed moderate to significant activities against breast cancer cell lines and the influenza A virus (H5N1), highlighting their potential as therapeutic agents in oncology and virology (A. Hebishy et al., 2020).

Material Science Applications

In the field of materials science, polyamic acids containing benzothiazole and benzoxazole groups have been synthesized and applied in sensor technology, specifically for detecting hydrogen peroxide. This application is crucial in developing biosensors for medical diagnostics and environmental monitoring (M. Hua et al., 2011).

Future Directions

Given the wide range of biological activities associated with isoxazole derivatives, many researchers worldwide are engaged in the development of pharmacologically active agents bearing the isoxazole ring . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-14(15-5-1-2-10-7-16-20-8-10)11-3-4-12-13(6-11)19-9-18-12/h3-4,6-8H,1-2,5,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPWQKXMSZDICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.